Piperazine, 1-(9-anthracenylcarbonyl)-4-(1-naphthalenyl)-

Description

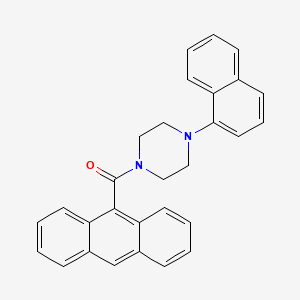

"Piperazine, 1-(9-anthracenylcarbonyl)-4-(1-naphthalenyl)-" is a structurally complex piperazine derivative featuring two distinct aromatic substituents: a 9-anthracenylcarbonyl group at the 1-position and a 1-naphthalenyl group at the 4-position. The anthracene moiety confers significant π-conjugation and hydrophobicity, while the naphthalene group enhances steric bulk and lipophilicity. Such dual aromatic substitution is rare in piperazine derivatives and likely influences its binding interactions with biological targets, such as receptors or enzymes.

Properties

CAS No. |

647854-32-8 |

|---|---|

Molecular Formula |

C29H24N2O |

Molecular Weight |

416.5 g/mol |

IUPAC Name |

anthracen-9-yl-(4-naphthalen-1-ylpiperazin-1-yl)methanone |

InChI |

InChI=1S/C29H24N2O/c32-29(28-25-13-5-2-9-22(25)20-23-10-3-6-14-26(23)28)31-18-16-30(17-19-31)27-15-7-11-21-8-1-4-12-24(21)27/h1-15,20H,16-19H2 |

InChI Key |

HUDXAUFLYUZBNA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC3=CC=CC=C32)C(=O)C4=C5C=CC=CC5=CC6=CC=CC=C64 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of Piperazine, 1-(9-anthracenylcarbonyl)-4-(1-naphthalenyl)- typically involves the following steps:

- Starting Materials : Piperazine, 9-anthracenylcarbonyl chloride, and 1-naphthalenylamine are used as precursors.

- Reaction Medium : The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF).

- Atmosphere : An inert atmosphere (e.g., nitrogen or argon) is employed to prevent oxidation.

- Temperature : The mixture is stirred at room temperature for several hours to ensure complete reaction.

Reaction Mechanism

The reaction proceeds via:

- Nucleophilic Substitution : Piperazine acts as a nucleophile, reacting with 9-anthracenylcarbonyl chloride to form an intermediate.

- Coupling Reaction : The intermediate reacts with 1-naphthalenylamine to yield the final product.

Purification

The crude product is purified using column chromatography with silica gel as the stationary phase and an appropriate solvent system (e.g., hexane/ethyl acetate) to isolate the desired compound.

Industrial Production Methods

Industrial-scale synthesis of this compound employs similar principles but incorporates advanced techniques for efficiency and scalability:

- Automated Reactors : Continuous flow systems are used to optimize reaction conditions and reduce human error.

- High-Performance Liquid Chromatography (HPLC) : This method ensures high purity of the final product by removing trace impurities.

- Yield Optimization : Reaction parameters such as temperature, pressure, and reagent concentrations are fine-tuned to maximize yield.

Comparative Analysis of Laboratory vs Industrial Methods

| Aspect | Laboratory Synthesis | Industrial Production |

|---|---|---|

| Reaction Scale | Small-scale (milligrams to grams) | Large-scale (kilograms to tons) |

| Equipment | Standard glassware | Automated reactors and flow systems |

| Purification | Column chromatography | HPLC or continuous purification systems |

| Yield | Moderate | Optimized for maximum efficiency |

| Environmental Controls | Basic inert atmosphere setup | Advanced systems for waste management and inert gases |

Key Data Table on Reaction Conditions

| Step | Reagent/Material | Conditions | Outcome |

|---|---|---|---|

| Nucleophilic Substitution | Piperazine + Anthracenoyl Chloride | Dichloromethane, inert atmosphere | Intermediate formation |

| Coupling Reaction | Intermediate + Naphthalenylamine | Room temperature | Final product formation |

| Purification | Silica gel column chromatography | Hexane/ethyl acetate solvent system | Pure compound isolation |

Challenges in Synthesis

Several challenges may arise during the preparation of Piperazine, 1-(9-anthracenylcarbonyl)-4-(1-naphthalenyl)-:

- Side Reactions : Competing reactions may lead to undesired by-products.

- Solubility Issues : Solvents must be carefully chosen to dissolve all reactants effectively.

- Purity Concerns : Impurities can affect the fluorescence properties and biological activity of the compound.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(9-anthracenylcarbonyl)-4-(1-naphthalenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution, under reflux conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst, under atmospheric pressure.

Substitution: Nucleophiles like amines or thiols in an organic solvent such as tetrahydrofuran, at room temperature.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated carbonyl groups.

Substitution: Substituted piperazine derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

Piperazine, 1-(9-anthracenylcarbonyl)-4-(1-naphthalenyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its anthracene and naphthalene moieties, which exhibit strong fluorescence.

Medicine: Explored for its potential therapeutic properties, including its use as an antipsychotic or antidepressant agent.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Piperazine, 1-(9-anthracenylcarbonyl)-4-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with neurotransmitter receptors in the brain, influencing the release and uptake of neurotransmitters such as serotonin and dopamine.

Pathways Involved: It may modulate signaling pathways related to mood regulation and cognitive function, potentially leading to its therapeutic effects in psychiatric disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its combination of anthracene and naphthalene groups. Comparisons with related piperazine derivatives reveal key differences:

- The absence of the naphthalene substituent further simplifies its interaction profile.

- 1-(2-Naphthylsulfonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine (): Features a sulfonyl group and nitro substituent, enhancing polarity and hydrogen-bonding capacity compared to the anthracenylcarbonyl group. This compound’s nitro group may confer redox activity or metabolic instability .

- 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (): Substituted benzoyl groups at the 1-position and chlorobenzhydryl at the 4-position show cytotoxicity against cancer cell lines (e.g., IC₅₀ values in the micromolar range). The anthracenylcarbonyl group in the target compound may enhance DNA intercalation or topoisomerase inhibition compared to benzoyl derivatives .

Physicochemical Properties

Key Research Findings

- Synthetic Challenges : The anthracenylcarbonyl group requires precise coupling conditions to avoid side reactions, as seen in anthracene-propargylamine analogues (). Steric hindrance from the naphthalene group may necessitate high-temperature or catalytic conditions .

- Receptor Selectivity : Piperazines with aryl substituents, such as trans-4-[4-(3-methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine (), achieve 5-HT1A selectivity over D₂ and α₁ receptors (Kᵢ = 0.028 nM vs. 2194 nM). The target compound’s bulkier substituents may reduce off-target binding but limit solubility .

- Metabolic Stability : Piperazine derivatives with electron-withdrawing groups (e.g., sulfonyl, nitro) exhibit shorter half-lives due to cytochrome P450 metabolism. The anthracenylcarbonyl group may stabilize the compound against oxidative degradation .

Biological Activity

Piperazine, 1-(9-anthracenylcarbonyl)-4-(1-naphthalenyl)- is a synthetic compound characterized by its unique molecular structure, which includes a piperazine ring substituted with anthracenylcarbonyl and naphthalenyl groups. This compound has garnered interest in various fields due to its potential biological activities and applications.

The synthesis of Piperazine, 1-(9-anthracenylcarbonyl)-4-(1-naphthalenyl)- typically involves the reaction of piperazine with 9-anthracenylcarbonyl chloride and 1-naphthalenylamine in an organic solvent like dichloromethane, under inert conditions. The purification process often employs column chromatography to isolate the desired product.

Key Reactions

- Oxidation : Can be performed using potassium permanganate or chromium trioxide.

- Reduction : Achieved with hydrogen gas in the presence of a palladium catalyst.

- Substitution : Nucleophilic substitution can occur at the piperazine ring.

Biological Mechanisms

Piperazine, 1-(9-anthracenylcarbonyl)-4-(1-naphthalenyl)- has been investigated for its interaction with various biological targets:

- Neurotransmitter Receptors : The compound may modulate the activity of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions.

- Fluorescent Properties : The anthracene and naphthalene moieties contribute to strong fluorescence, making it useful as a fluorescent probe in biological research.

Biological Activities

Research indicates that Piperazine, 1-(9-anthracenylcarbonyl)-4-(1-naphthalenyl)- exhibits several biological activities:

- Antipsychotic Properties : Preliminary studies suggest potential therapeutic effects in treating psychiatric disorders by influencing neurotransmitter pathways.

- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, potentially offering protective effects against oxidative stress .

Study on Antioxidant Activity

A study investigating the antioxidant properties of Piperazine derivatives found that compounds similar to Piperazine, 1-(9-anthracenylcarbonyl)-4-(1-naphthalenyl)- exhibited significant scavenging activity against reactive oxygen species (ROS). This suggests potential applications in mitigating oxidative stress-related conditions.

Neuropharmacological Evaluation

In a neuropharmacological assessment, Piperazine derivatives were shown to affect serotonin receptor activity, indicating possible use in developing new antidepressant medications. The specific interactions with 5-HT receptors highlight the compound's relevance in psychopharmacology .

Comparative Analysis

| Compound Name | Structure | Biological Activity | Potential Applications |

|---|---|---|---|

| Piperazine, 1-(9-anthracenylcarbonyl)-4-(1-naphthalenyl)- | Structure | Antipsychotic, Antioxidant | Therapeutics, Fluorescent Probes |

| Piperazine, 1-(9-anthracenylcarbonyl)-4-(2-naphthalenyl)- | Similar | Moderate Antioxidant | Research Applications |

| Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-naphthalenyl)- | Similar | Low Antioxidant | Limited Applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.